5-Chloro-5-hexenoic acid
Overview
Description
5-Chloro-5-hexenoic acid is an organic compound with the molecular formula C6H9ClO2. It is a derivative of hexenoic acid, where a chlorine atom is substituted at the fifth carbon of the hexenoic acid chain. This compound is of interest due to its unique structure, which combines both an alkene and a carboxylic acid functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloro-5-hexenoic acid can be synthesized through various methods. One common approach involves the chlorination of 5-hexenoic acid. This reaction typically uses thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under controlled conditions to ensure selective chlorination at the fifth carbon position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure. This ensures high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-5-hexenoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The alkene group can be reduced to form saturated compounds.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of 5-chlorohexanoic acid.
Substitution: Formation of azido or cyano derivatives.
Scientific Research Applications
5-Chloro-5-hexenoic acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving halogenated compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-5-hexenoic acid involves its reactivity due to the presence of both the alkene and carboxylic acid groups. The chlorine atom can participate in nucleophilic substitution reactions, while the alkene group can undergo addition reactions. These properties make it a valuable compound in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-5-hexenoic acid: Similar structure but with a bromine atom instead of chlorine.
5-Iodo-5-hexenoic acid: Similar structure but with an iodine atom instead of chlorine.
5-Fluoro-5-hexenoic acid: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
5-Chloro-5-hexenoic acid is unique due to the specific reactivity imparted by the chlorine atom. Chlorine is less reactive than bromine and iodine but more reactive than fluorine, making it a balanced choice for various synthetic applications. Its combination of alkene and carboxylic acid functional groups further enhances its versatility in chemical reactions.
Properties
IUPAC Name |
5-chlorohex-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClO2/c1-5(7)3-2-4-6(8)9/h1-4H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYQMXKLFUIDMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641248 | |
Record name | 5-Chlorohex-5-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731773-27-6 | |
Record name | 5-Chlorohex-5-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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